molecular formula C5H5N5 B11922874 7H-Purin-7-amine CAS No. 58200-40-1

7H-Purin-7-amine

Cat. No.: B11922874
CAS No.: 58200-40-1
M. Wt: 135.13 g/mol
InChI Key: SUGQPUDMEGECTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7H-Purin-7-amine" refers to a purine derivative where the amine group (-NH₂) is attached to the 7-position of the purine ring. Instead, the data focuses on closely related purine and heterocyclic amines with substitutions at positions 2, 6, or other sites (e.g., pyrazolo-pyrimidines, pyrrolo-pyrimidines). These compounds share structural similarities with purine bases like adenine and guanine, which are critical to nucleic acid biochemistry. Below, we analyze structurally analogous compounds and their properties based on available evidence.

Properties

CAS No.

58200-40-1

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

purin-7-amine

InChI

InChI=1S/C5H5N5/c6-10-3-9-5-4(10)1-7-2-8-5/h1-3H,6H2

InChI Key

SUGQPUDMEGECTB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=CN2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 7H-Purin-7-amine can be synthesized through various methods. One common approach involves the methylation of adenine. This reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 7H-Purin-7-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while substitution can produce a range of substituted purines .

Scientific Research Applications

7H-Purin-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7H-Purin-7-amine involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially affecting their structure and function. This incorporation can lead to mutations or other genetic changes, which are of particular interest in cancer research . The compound’s effects are mediated through its interaction with specific molecular targets, including enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

7H-Purin-6-amine Derivatives

These compounds are adenine analogs with the amine group at position 6. Key examples include:

  • 7-Methyl-7H-Purin-6-amine (CAS 935-69-3):
    • Molecular formula : C₆H₇N₅
    • Molecular weight : 149.1533 g/mol
    • Key properties : Ionization energy (IE) = 8.64 eV; log₁₀ water solubility (log10WS) = -3.49; logPoct/wat = -0.054 .
    • Safety : Classified under acute toxicity (oral, Category 4) and skin/eye irritation (Category 2) .
  • Adenine Sulfate (Imp. A(EP)):
    • CAS : 321-30-2
    • Use : Pharmaceutical reference standard .

7H-Purin-2-amine (2-Aminopurine)

  • Molecular formula : C₅H₅N₅
    • Molecular weight : 135.13 g/mol
    • Safety : Acute toxicity (oral, H302) with hazards including skin/eye irritation .
    • Applications : Used as a fluorescent analog in nucleic acid research due to its ability to base-pair with thymine.

Pyrazolo[4,3-d]pyrimidin-7-amine Derivatives

These heterocyclic analogs replace the purine core with a pyrazolo-pyrimidine scaffold. Examples from include:

  • Compound 35a (N,3-Diphenyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine): Synthesis: Ethanol-mediated reaction followed by filtration/drying. Characterization: Confirmed via NMR and MS .
  • Compound 35b (3-(3-Fluorophenyl)-N-phenyl derivative):
    • Modification : Fluorine substitution enhances metabolic stability and bioavailability .

Pyrrolo[2,3-d]pyrimidin-4-amine Derivatives

Key features include:

  • Structural flexibility: Substituents like cyclopropylmethyl or morpholinoethyl groups improve target binding .
  • Synthesis : Suzuki-Miyaura coupling and palladium-catalyzed reactions .

Structural and Functional Comparison

Molecular Properties

Compound Class Core Structure Molecular Weight (g/mol) Key Substituents logPoct/wat Toxicity Profile
7H-Purin-6-amine derivatives Purine 135–149 Methyl, sulfate -0.054* Acute toxicity (Category 4)
7H-Purin-2-amine Purine 135.13 None N/A H302 (oral toxicity)
Pyrazolo-pyrimidines Pyrazolo-pyrimidine 315–350† Phenyl, fluorophenyl N/A Cytotoxic
Pyrrolo-pyrimidines Pyrrolo-pyrimidine 300–400† Cyclopropylmethyl, iodophenyl N/A Enzyme inhibition

*Data for 7-methyl-7H-Purin-6-amine . †Estimated based on , and 13.

Biological Activity

7H-Purin-7-amine, commonly known as adenine, is a purine derivative with significant biological activity. Its molecular formula is C5_5H5_5N5_5, and it plays a crucial role in various biological processes, including genetic coding and energy transfer. This article delves into the biological activities of adenine, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Adenine functions primarily through its incorporation into nucleic acids (DNA and RNA) and its role in energy metabolism as part of adenosine triphosphate (ATP). The following are key mechanisms by which adenine exhibits biological activity:

  • Nucleotide Metabolism : Adenine is a substrate for nucleotide synthesis and metabolism. It interacts with enzymes such as adenosine deaminase, influencing DNA repair and replication processes.
  • Cell Signaling : As a component of ATP, adenine is integral to cellular energy transfer and signaling pathways that regulate cell growth, differentiation, and apoptosis.
  • Enzyme Inhibition : Adenine acts as a competitive inhibitor for certain enzymes involved in nucleotide metabolism, thereby modulating metabolic pathways critical for cellular function.

Therapeutic Applications

Research has indicated that adenine and its derivatives possess potential therapeutic properties, particularly in oncology and virology:

  • Anticancer Properties : Studies have shown that adenine derivatives can inhibit the activity of receptor tyrosine kinases such as EGFR and HER2, which are implicated in the proliferation of cancer cells. For instance, a series of 6, 7-disubstituted 7H-purine analogues were designed to act as dual inhibitors targeting these receptors, leading to G2/M cell cycle arrest and apoptosis in breast cancer cell lines .
  • Antiviral Activity : Adenine derivatives are being explored for their ability to combat viral infections. Their structural similarity to nucleobases allows them to interfere with viral replication processes.

Case Studies

  • EGFR/HER2 Dual Inhibition :
    • A study synthesized twelve 6, 7-disubstituted 7H-purines that showed significant inhibitory effects on SKBR3 breast cancer cells. The compounds induced apoptosis through selective inhibition of EGFR/HER2 pathways .
    • The IC50 values for these compounds were determined using MTT assays, demonstrating their effectiveness in reducing cell viability.
  • Antimycobacterial Activity :
    • Research on 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines revealed their inhibition of DprE1 in Mycobacterium tuberculosis. Structure-activity relationship studies highlighted the significance of specific substitutions for enhancing antimycobacterial efficacy .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of various adenine derivatives:

Compound NameStructural FeatureUnique Aspect
7-Methyl-7H-purin-6-amineMethyl group at position 7Increased lipophilicity; potential for enhanced activity
6-Amino-7-methylpurineAmino group at position 6Distinct functional groups affecting activity
N-Methyl-7H-purin-6-amineMethyl group at position N7Acts as a competitive inhibitor in nucleotide metabolism
2-Amino-6-methylpurineAmino group at position 2Different reactivity compared to adenine

This comparative analysis underscores the importance of structural modifications in enhancing the biological activity of purines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.